molecular formula C19H17NOS B5555348 N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B5555348
M. Wt: 307.4 g/mol
InChI Key: XFIVQKYPVHIEOT-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a complex organic compound that features a naphthalene ring fused with a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a naphthalene derivative, the synthesis proceeds through a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the tetrahydrobenzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yl ketones or alcohols, while reduction can produce more saturated benzothiophene derivatives .

Scientific Research Applications

N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to the combination of the naphthalene and tetrahydrobenzothiophene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-naphthalen-2-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-19(18-17-8-4-3-7-15(17)12-22-18)20-16-10-9-13-5-1-2-6-14(13)11-16/h1-2,5-6,9-12H,3-4,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIVQKYPVHIEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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